Tyr-Tyr-Tyr-Tyr-Tyr-Tyr

描述

Definition and Structural Context within Peptide Chemistry

Oligo-tyrosine peptides are short chains of the amino acid tyrosine, linked by peptide bonds. Peptides are classified based on the number of amino acid residues they contain; "oligo" signifies "a few," typically referring to peptides with 2 to 20 residues. chinesechemsoc.org Hexa-L-tyrosine, with its six tyrosine units, falls squarely within this category. The fundamental structure of a peptide is a polymer of amino acids, where the alpha-carboxyl group of one amino acid is joined to the alpha-amino group of another. This linkage is known as a peptide bond.

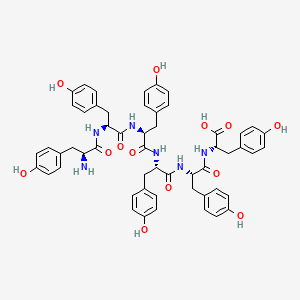

The defining feature of Tyr-Tyr-Tyr-Tyr-Tyr-Tyr is the repetition of the tyrosine residue. Tyrosine is an aromatic amino acid characterized by a phenol (B47542) side chain (a hydroxyl group attached to a benzene (B151609) ring). nih.gov This side chain imparts specific chemical properties to the peptide, including hydrophobicity from the aromatic ring and the capacity for hydrogen bonding via the hydroxyl group. The chemical structure of hexa-L-tyrosine is presented below.

| Property | Description |

| Chemical Formula | C54H62N6O13 |

| Synonym | Hexa-L-Tyrosine |

| Structure | A linear chain of six L-tyrosine residues linked by peptide bonds. |

Table 1: Chemical Properties of Hexa-L-Tyrosine

Significance of Tyrosine Residues in Peptide Self-Assembly and Functionality

The tyrosine residue is of paramount importance in directing the self-assembly of peptides into ordered nanostructures. nih.gov This is primarily due to a combination of non-covalent interactions facilitated by its side chain. The aromatic rings of adjacent tyrosine residues can engage in π-π stacking interactions, a significant driving force for the organization of peptides into fibrillar or sheet-like structures. nih.govrsc.org

Furthermore, the phenolic hydroxyl group of tyrosine is a versatile participant in hydrogen bonding, both with water molecules and with the carbonyl groups of the peptide backbone. researchgate.net These hydrogen bonds contribute to the stability of the self-assembled structures. The unique reactivity of the phenol group also allows for covalent cross-linking, most notably the formation of dityrosine (B1219331) bonds. This oxidative coupling reaction, which can be induced enzymatically or photochemically, transforms the self-assembled structure into a more robust, covalently linked network. nih.govnih.govmdpi.com This cross-linking enhances the mechanical properties and stability of the resulting materials. nih.govmdpi.com

Overview of Current Research Trajectories in Oligo-Tyrosine Systems

Current research into oligo-tyrosine systems, including hexa-tyrosine, is vibrant and multidisciplinary. A major focus is the development of hydrogels for biomedical applications. researchgate.netacs.org These hydrogels, formed through the self-assembly of oligo-tyrosine-containing polymers, are being explored as scaffolds for tissue engineering, matrices for controlled drug delivery, and as responsive biomaterials. researchgate.netacs.orgnih.gov The ability to tune the mechanical properties and biodegradability of these hydrogels by altering the peptide sequence or cross-linking density is a key area of investigation. researchgate.net

Another significant research direction is the use of tyrosine-rich peptides in the creation of novel nanomaterials. nih.govoup.com Researchers are leveraging the self-assembly properties of these peptides to fabricate nanosheets, nanotubes, and nanospheres with potential applications in electronics and biosensing. chinesechemsoc.orgnih.gov The intrinsic fluorescence of dityrosine cross-links is also being exploited for the development of fluorescent biomaterials and sensors. nih.govmdpi.com Furthermore, the biocompatibility and biodegradability of oligo-tyrosine peptides make them attractive candidates for in vivo applications, with ongoing studies assessing their interaction with cells and tissues. acs.orgnih.govacs.org

属性

分子式 |

C54H56N6O13 |

|---|---|

分子量 |

997.1 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C54H56N6O13/c55-43(25-31-1-13-37(61)14-2-31)49(67)56-44(26-32-3-15-38(62)16-4-32)50(68)57-45(27-33-5-17-39(63)18-6-33)51(69)58-46(28-34-7-19-40(64)20-8-34)52(70)59-47(29-35-9-21-41(65)22-10-35)53(71)60-48(54(72)73)30-36-11-23-42(66)24-12-36/h1-24,43-48,61-66H,25-30,55H2,(H,56,67)(H,57,68)(H,58,69)(H,59,70)(H,60,71)(H,72,73)/t43-,44-,45-,46-,47-,48-/m0/s1 |

InChI 键 |

JUUZKZKBBSFAAT-RYICAFHUSA-N |

手性 SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O)N)O |

规范 SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)N)O |

序列 |

YYYYYY |

产品来源 |

United States |

Advanced Synthesis and Derivatization Methodologies for Oligo Tyrosine Peptides

Solution-Phase Synthesis Approaches for Defined Oligo-Tyrosine Constructs

While SPPS is dominant, solution-phase peptide synthesis offers a viable alternative for creating defined oligo-tyrosine constructs, particularly for large-scale production or when specific purification of intermediates is required. This classical approach involves coupling protected amino acid or peptide fragments in a suitable solvent, followed by purification and deprotection steps.

The synthesis of a hexa-tyrosine peptide in solution would typically involve a convergent strategy, where smaller di- or tri-tyrosine fragments are first synthesized and purified. These fragments are then coupled together to form the final hexa-peptide. This approach helps to minimize the cumulative errors and purification challenges associated with a linear, stepwise synthesis of a long, repetitive sequence. As with SPPS, effective protection of the N-terminus, C-terminus, and the tyrosine phenol (B47542) group is essential to ensure chemoselectivity during the coupling steps. The high hydrophobicity and potential for aggregation of oligo-tyrosine sequences present significant challenges in solution-phase synthesis, demanding careful selection of solvents and coupling reagents to maintain solubility and reactivity.

Chemo- and Regioselective Functionalization of Tyrosine Residues

The phenolic side chain of tyrosine is a versatile handle for post-synthesis modification. Its electron-rich aromatic ring and nucleophilic hydroxyl group can be targeted by a variety of chemical reactions, allowing for the introduction of diverse functionalities.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying tyrosine residues within a peptide sequence. wikipedia.org These reactions typically require the pre-functionalization of tyrosine with a halide (e.g., 3-iodotyrosine) to serve as the electrophilic partner.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organohalide. libretexts.org In the context of oligo-tyrosines, pre-synthesized peptides containing 3-iodotyrosine residues can be coupled with various aryl or heteroaryl boronic acids. scielo.br This strategy has been used to create biaryl-linked tyrosine derivatives and to form dityrosine (B1219331) cross-links between peptide chains, which can be valuable for creating novel biomaterials. scielo.bracs.orgnih.gov The reaction is known for its mild conditions and tolerance of many functional groups, making it suitable for complex biomolecules. libretexts.org

The Sonogashira coupling is another palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org By incorporating iodotyrosine into an oligo-peptide, it is possible to introduce alkyne-containing moieties. These alkynes can then serve as handles for subsequent "click" chemistry reactions, enabling the attachment of probes, drugs, or other molecules. nih.gov

Several classical and modern chemical methods specifically target the tyrosine side chain for modification.

Diazonium Couplings: The reaction of tyrosine with aryl diazonium salts is a well-established method for tyrosine modification, resulting in the formation of a colored azo compound. nih.govpublish.csiro.au This electrophilic aromatic substitution occurs at the ortho position to the hydroxyl group. wikipedia.orgacs.org The reaction is highly chemoselective for tyrosine and can be performed under mild, aqueous conditions, making it suitable for bioconjugation. nih.gov The reactivity of the diazonium salt can be tuned by altering the substituents on the aryl ring. acs.org

Alkylation: The phenolic hydroxyl group of tyrosine can be alkylated under basic conditions using alkyl halides. google.com However, achieving selectivity for the hydroxyl group over other nucleophilic sites in a peptide can be challenging. A more selective method utilizes palladium-catalyzed allylic alkylation with π-allylpalladium complexes. nih.govacs.org This reaction targets the tyrosine side chain with high selectivity, even in the presence of other nucleophilic amino acids, and proceeds in aqueous solution at room temperature. wikipedia.orgnih.govacs.org

Acylation: The tyrosine hydroxyl group can undergo O-acylation, although this reaction can sometimes occur as an unwanted side reaction during peptide synthesis if the side chain is not protected. peptide.comacs.org Directed, late-stage acylation of tyrosine residues in peptides has been achieved using alcohols as the acyl source in a palladium-catalyzed process. nih.govacs.org This provides a method to install acetyl or other acyl groups ortho to the hydroxyl group, which can be useful for introducing ketones for subsequent oxime ligation. acs.org

π-Allylpalladium Complexes: As mentioned under alkylation, the use of electrophilic π-allyl intermediates generated from palladium catalysts and allylic precursors (like acetates or carbamates) provides a highly selective route for tyrosine O-alkylation in aqueous media. nih.govacs.orgresearchgate.net This method is notable for its ability to install functionalities on native proteins under mild conditions, targeting a relatively unreactive amino acid side chain. acs.org

Table 2: Summary of Tyrosine-Specific Chemical Modifications

| Reaction Type | Reagent Class | Primary Site of Modification | Key Features |

|---|---|---|---|

| Diazonium Coupling | Aryl diazonium salts | Ortho-carbon of the aromatic ring | Forms stable azo bond; colorimetric |

| Alkylation | Alkyl halides / π-Allylpalladium complexes | Phenolic oxygen | Palladium-catalyzed method is highly selective |

| Acylation | Acyl halides / Alcohols (Pd-catalyzed) | Phenolic oxygen / Ortho-carbon | Can introduce ketone handles for ligation |

Enzymatic Modification: Enzymes offer unparalleled selectivity for modifying biomolecules. Tyrosinase, a copper-containing enzyme, can hydroxylate tyrosine residues to form L-3,4-dihydroxyphenylalanine (L-DOPA). acs.orgacs.orgrsc.org This L-DOPA residue can then be a substrate for other enzymes. For example, a tandem cascade using tyrosinase and catechol-O-methyltransferase (COMT) can achieve regioselective alkylation of the newly formed catechol. acs.orgacs.orgresearchgate.net This chemoenzymatic strategy allows for the precise installation of various groups onto tyrosine residues in peptides and proteins under biocompatible conditions. nih.gov Other enzymatic modifications of tyrosine include phosphorylation by tyrosine kinases and adenylylation, which are crucial post-translational modifications in biology. nih.govwikipedia.org

Electrochemical Modification: Electrochemical methods provide a reagent-free way to activate tyrosine residues for modification. By applying a specific potential, the tyrosine phenol can be oxidized to a phenoxyl radical, which can then react with various nucleophiles. nih.gov This strategy has been used to achieve selective bioconjugation of tyrosine residues with high efficiency and chemoselectivity, avoiding the need for metal catalysts or chemical oxidants. rsc.orgnih.gov For instance, an electrochemically promoted tyrosine-click (e-Y-CLICK) reaction has been developed for the chemoselective modification of peptides and proteins with labeled urazoles under mild, aqueous conditions. acs.org

Preparation of Oligo-Tyrosine Thioesters for Native Chemical Ligation

Native Chemical Ligation (NCL) is a cornerstone technology for the synthesis of large proteins from smaller, unprotected peptide fragments. The key to NCL is the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue.

To apply NCL to the synthesis of larger constructs containing oligo-tyrosine blocks, it is necessary to prepare the oligo-tyrosine peptide as a C-terminal thioester. organic-chemistry.org Peptide thioesters can be synthesized using several methods. One common approach in Fmoc-SPPS is to use a special thioester-generating resin. Alternatively, a peptide hydrazide, prepared on a specific resin, can be converted to a peptide azide (B81097), which then reacts with a thiol to form the thioester. jst.go.jp This latter method has been successfully applied to the synthesis of peptide thioesters containing sulfated tyrosine residues without needing a protecting group for the sulfate (B86663) moiety, demonstrating its utility for modified oligo-tyrosines. jst.go.jp The resulting oligo-tyrosine thioester can then be used as a building block in a convergent NCL strategy to assemble larger, more complex proteins.

Post-Synthetic Conjugation and Polymerization Techniques

Post-synthetic modification provides a versatile platform for altering the properties of oligo- and poly-tyrosine peptides after their initial synthesis. This approach circumvents potential incompatibilities between the conditions required for peptide synthesis and the chemical nature of the molecules to be attached. mdpi.com It allows for the precise introduction of functional moieties, leading to the development of advanced biomaterials and research tools.

Oligo-Tyrosine Conjugation with Macromolecules (e.g., Oligonucleotides, Synthetic Polymers)

The conjugation of oligo-tyrosine with macromolecules like oligonucleotides and synthetic polymers enhances their functionality, creating hybrid materials with combined or improved characteristics. This strategy is pivotal for applications in drug delivery, diagnostics, and materials science. mdpi.comwikipedia.org

A prominent method for this purpose is the "tyrosine-click" or "Y-click" reaction. This reaction leverages the unique reactivity of the phenolic side chain of tyrosine. biosyn.com Specifically, reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and its derivatives can react selectively with the tyrosine phenol group under mild aqueous conditions. biosyn.comucsf.edu This reaction is known for its high speed (<1 hour) and efficiency (>90%). biosyn.comucsf.edu

Conjugation with Oligonucleotides: Oligo-tyrosine peptides can be conjugated to oligonucleotides to improve the cellular uptake and therapeutic potential of the nucleic acids. mdpi.comnih.gov The Y-click reaction is a key enabler for creating these peptide-oligonucleotide conjugates (POCs). biosyn.com In a typical approach, a tyrosine residue is incorporated into the oligonucleotide, often at the 5'-end, using a phosphoramidite (B1245037) derivative of N,O-diacetyl tyrosine during automated solid-phase synthesis. biosyn.comucsf.edu The resulting oligonucleotide, now featuring a reactive 4-hydroxyphenyl group, can be readily conjugated with a molecule carrying a 1,2,4-triazoline-3,5-dione moiety. ucsf.edu While highly efficient, a potential side reaction has been noted at the C8 position of deoxyguanosine in single-stranded DNA, though this is not observed in double-stranded or G-quadruplex structures. ucsf.edu

Conjugation with Synthetic Polymers: The principles of tyrosine-selective functionalization extend to conjugation with synthetic polymers. For instance, elastin-like proteins (ELPs) containing tyrosine residues have been functionalized using an azide-bearing PTAD derivative. stanford.edu This reaction selectively introduces azide groups onto the tyrosine residues. These functionalized ELPs can then undergo strain-promoted azide-alkyne cycloaddition (SPAAC) with another polymer functionalized with a complementary group, such as bicyclononyne (BCN), to form cross-linked hydrogels. stanford.edu This method provides a low-cost alternative to incorporating non-canonical amino acids for bio-orthogonal cross-linking. stanford.edu Another approach involves the oxidative polymerization of L-tyrosine to form polytyrosine (PTyr) coatings on the surfaces of various synthetic polymer materials, including polyurethane (PU), polydimethylsiloxane (B3030410) (PDMS), and polytetrafluoroethylene (PTFE). nih.gov This process effectively conjugates the polypeptide to the polymer surface, significantly altering surface properties like hydrophilicity. nih.gov

| Macromolecule | Conjugation Chemistry | Key Research Findings | Reference |

|---|---|---|---|

| Oligonucleotides | Tyrosine-Click (Y-Click) Reaction with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Enables fast (<1 h) and efficient (>90%) conjugation. Tyrosine is introduced to the oligonucleotide's 5'-end via a phosphoramidite derivative. A potential side reaction with deoxyguanosine in ssDNA is noted. | biosyn.comucsf.edu |

| Elastin-Like Proteins (ELPs) | PTAD functionalization to introduce azides, followed by Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Allows for bio-orthogonal cross-linking to form hydrogels. Provides a cost-effective method for site-selective modification. | stanford.edu |

| Polyurethane (PU), Polydimethylsiloxane (PDMS), etc. | Oxidative Polymerization (Fenton Reaction) | Forms polytyrosine coatings on polymer surfaces, significantly increasing hydrophilicity. | nih.gov |

Functionalization of Poly-Tyrosine Analogues (e.g., Chromophores, Triphenylamine Moieties)

Functionalizing poly-tyrosine analogues by attaching specific chemical moieties can create materials with tailored optical, electronic, or biological properties. The rigid, often helical, backbone of poly-tyrosine serves as a scaffold to organize these functional groups in a controlled manner. tandfonline.com

Functionalization with Chromophores: Poly-L-tyrosine can be functionalized with nonlinear optical (NLO) chromophores to create materials with enhanced second-order nonlinear optical responses. tandfonline.com In one approach, chromophores such as 4-nitroaniline (B120555) and 2,4-dinitroaniline (B165453) are covalently bonded to the polypeptide. tandfonline.com The rigid α-helical conformation of the poly-tyrosine backbone helps to align the chromophores in a non-centrosymmetric arrangement, where each chromophore contributes coherently to the material's hyperpolarizability. tandfonline.com This supramolecular organization results in a novel NLO-phoric system where the interaction between the chromophore and the polymer backbone significantly enhances the nonlinear response compared to the individual chromophore molecules. tandfonline.com More complex systems involve incorporating coumarin-tyrosine hybrid structures into methacrylate (B99206) polymer backbones, which exhibit efficient charge transfer and intense photoluminescence, making them suitable for optoelectronic applications. acs.orgnih.gov

Functionalization with Triphenylamine Moieties: Triphenylamine (TPA) is a well-known functional group used in materials for its photoluminescent and hole-transporting properties. mdpi.comrmit.edu.vn A triphenylamine-functionalized polytyrosine (PTyr-TPA) has been synthesized via living ring-opening polymerization of a tyrosine N-carboxyanhydride, using a TPA derivative (4,4′-diamino-4″-methoxytriphenylamine) as an initiator. mdpi.commdpi.com This method places the TPA moiety at the core of the polypeptide chain. The resulting PTyr-TPA exhibits aggregation-induced emission behavior, a property that is the opposite of the aggregation-caused quenching observed for the TPA initiator alone. mdpi.commdpi.com This highlights the profound impact of attaching the functional moiety to the rigid poly-tyrosine backbone, which restricts the intramolecular rotation of the TPA group and alters its photophysical properties. mdpi.com

| Functional Moiety | Synthetic Strategy | Resulting Properties and Findings | Reference |

|---|---|---|---|

| Nonlinear Optical (NLO) Chromophores (e.g., 4-nitroaniline) | Covalent bonding of chromophores to poly-L-tyrosine side chains. | The rigid α-helix backbone aligns chromophores, leading to a coherent and strongly enhanced second-order nonlinear optical response. | tandfonline.com |

| Coumarin | Incorporation of coumarin-tyrosine hybrid monomers into a methacrylate polymer backbone. | Creates polymers with efficient intramolecular charge transfer, intense photoluminescence, and potential for optoelectronic device applications. | acs.orgnih.gov |

| Triphenylamine (TPA) | Living ring-opening polymerization using a TPA-diamine as an initiator. | The resulting PTyr-TPA exhibits aggregation-induced emission. The rigid polypeptide structure restricts intramolecular rotation of the central TPA moiety. | mdpi.commdpi.com |

Conformational Landscape and Structural Dynamics of Oligo Tyrosine Peptides

Primary Sequence Determinants of Oligo-Tyrosine Conformation

The conformational preferences of an oligo-tyrosine peptide are fundamentally directed by its primary sequence, which consists of repeating tyrosine residues. The key determinants arising from this sequence are the aromatic side chains and the peptide backbone.

Aromatic and Hydrophobic Interactions : The large, aromatic side chain (a phenol (B47542) group) of tyrosine is a dominant factor. These side chains are hydrophobic and can engage in π-π stacking interactions, which significantly stabilize certain conformations. portlandpress.com The energetic favorability of these interactions can drive the peptide to fold and self-assemble. aip.org Systems containing tyrosine have been noted to be more likely to phase separate than those with phenylalanine, another aromatic amino acid. aip.org This tendency is attributed to the interplay of aromatic-aromatic and cation-aromatic interactions. aip.org

Backbone Flexibility and Hydrogen Bonding : The peptide backbone provides the capacity for forming hydrogen bonds, which are essential for the formation of regular secondary structures like helices and sheets. The repetitive nature of the hexa-tyrosine sequence allows for the formation of regular, repeating hydrogen bond patterns.

Sequence Context : In larger proteins, the context of the surrounding amino acids heavily influences the conformation of a tyrosine residue. For receptor-like protein tyrosine phosphatase DEP-1, for example, site-selective dephosphorylation is determined by the primary sequence around the phosphorylation site, with preferences for acidic residues at position -1 and against basic residues at position +3 relative to the phosphotyrosine. nih.gov Degenerate short tetra- or hexa-peptide sequence motifs involved in protein trafficking often contain tyrosine or phenylalanine, followed by hydrophobic or aromatic residues. nih.govnih.gov For hexa-tyrosine, the "context" is a uniform field of other tyrosine residues, amplifying the intrinsic tendencies of tyrosine itself. Studies on intrinsically disordered regions (IDRs) have shown that tyrosine residues are among the key residue types that promote phase separation and the formation of cellular bodies. nih.gov

**3.2. Characterization of Secondary Structural Elements

Hexa-tyrosine, like other peptides, can adopt several canonical secondary structures. The prevalence of each conformation depends on environmental conditions such as solvent, pH, temperature, and concentration.

The alpha-helix (α-helix) is a common secondary structure motif in proteins, stabilized by hydrogen bonds between the N-H group of one amino acid and the C=O group of the amino acid four residues earlier. wikipedia.org While possible, a stable α-helix is not the most commonly predicted structure for a short, homogenous peptide like hexa-tyrosine in isolation. Tyrosine's propensity for being in an α-helix is moderate compared to other amino acids.

However, tyrosine residues are found in α-helices, and their side-chain conformations can be highly constrained within these structures, even more so than in the α-helical regions of general globular proteins. oup.com In specific contexts, such as in 4-α-helical bundles, tyrosine side-chain conformations are limited to a small subset of possible rotamers. oup.com The formation of α-helical structure can also be induced. For instance, the protein osteocalcin (B1147995), which is a random coil in its metal-free state, adopts a significant α-helical conformation upon binding Ca2+. nih.gov Studies of photoproteins have also highlighted the importance of interactions between tyrosine residues in stabilizing α-helical domains to maintain a functional protein conformation. nih.gov For hexa-tyrosine, transient or short-lived helical segments might exist in equilibrium with other states.

Table 1: Amino Acid Propensities for Alpha-Helix Formation Note: This table provides a general overview of the propensity of different amino acids to be found in alpha-helical structures. Propensities are context-dependent.

| Propensity | Amino Acids |

| High | Alanine (A), Leucine (L), Methionine (M), Glutamate (E), Glutamine (Q), Lysine (B10760008) (K) |

| Moderate | Tyrosine (Y) , Phenylalanine (F), Tryptophan (W), Isoleucine (I), Valine (V) |

| Low | Glycine (G), Proline (P), Serine (S), Threonine (T), Aspartate (D), Asparagine (N), Cysteine (C) |

Beta-sheets (β-sheets) are a highly favored conformation for peptides containing tyrosine. wikipedia.org This structure is composed of beta-strands (β-strands), which are stretches of polypeptide chain with the backbone in an extended conformation. wikipedia.orgpearson.com These strands are connected laterally by hydrogen bonds between atoms of the polypeptide backbone. wikipedia.orgpearson.com

β-Sheet Propensity : Large aromatic residues, including tyrosine, are preferentially found in the middle of β-strands within β-sheets. wikipedia.org The extended conformation of the β-strand allows the bulky phenol side chains to project alternately above and below the plane of the sheet, minimizing steric hindrance.

Cross-β Structure : Oligo-tyrosine peptides have a strong tendency to self-assemble into amyloid-like fibrils. embopress.org The core of these fibrils is a distinctive architecture known as the cross-β structure. embopress.orgfrontiersin.org In this arrangement, the β-sheets run parallel to the main fibril axis, while the individual β-strands are oriented perpendicular to it. embopress.orgfrontiersin.org This creates a highly stable, repeating structure stabilized by an extensive network of hydrogen bonds. frontiersin.org The formation of these cross-β structures is a fundamental property of the polypeptide backbone and does not necessarily require specific side-chain interactions, as demonstrated by studies on various polyamino acids. embopress.org Molecular dynamics studies have provided insights into the atomic structure of the cross-β motif that constitutes the basis of assemblies formed by aromatic peptides. acs.org

Turn motifs are short structural elements that cause a change in the direction of the polypeptide chain. They are crucial for the folding of peptides and proteins.

Beta-Turns (β-Turns) : A β-turn involves four amino acid residues and is stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth. sci-hub.se These turns are critical for forming antiparallel β-sheets and are often found linking the two strands of a β-hairpin. wikipedia.org While specific proline-glycine sequences are known to strongly promote certain β-turns, the flexibility of a hexa-tyrosine chain allows for the transient formation of various turn types, which could facilitate the folding of the peptide upon itself to form hairpin-like structures. nih.gov

Gamma-Turns (γ-Turns) : A γ-turn is a tighter turn involving three residues, with a hydrogen bond between the carbonyl of the first residue and the amide of the third. sci-hub.se These can also contribute to the conformational diversity of the hexa-tyrosine peptide.

Table 2: Common Beta-Turn Types and Their Typical Dihedral Angles Note: The (i+1) and (i+2) residues are the central amino acids in the four-residue turn.

| Turn Type | φ (i+1) | ψ (i+1) | φ (i+2) | ψ (i+2) |

| Type I | -60° | -30° | -90° | 0° |

| Type I' | +60° | +30° | +90° | 0° |

| Type II | -60° | +120° | +80° | 0° |

| Type II' | +60° | -120° | -80° | 0° |

In the absence of conditions that favor a specific, stable secondary structure (e.g., in dilute solution, at a non-optimal pH, or high temperature), a short peptide like hexa-tyrosine will exist as a dynamic ensemble of conformations known as a random coil. This state is not completely random but represents a collection of rapidly interconverting, structurally disordered states. d-nb.infonih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying such states. The chemical shifts of atoms in a random coil peptide are sensitive to their local chemical environment and can be used to detect transient secondary structure formation. d-nb.infonih.gov Databases of random coil chemical shifts for all 20 common amino acids, including tyrosine, have been established to serve as a baseline for identifying deviations that indicate structural ordering. d-nb.infonih.gov For example, metal-free osteocalcin exists as a random coil with only a small fraction of its residues in an alpha-helix. nih.gov

Influence of Tyrosine Chirality on Peptide Conformation

The chirality of the constituent amino acids is a critical determinant of peptide and protein structure. Naturally occurring tyrosine is the L-enantiomer (L-Tyrosine). Substituting it with its mirror image, D-Tyrosine, has profound structural consequences.

Disruption of Secondary Structures : Introducing D-amino acids into a sequence of L-amino acids disrupts the regular hydrogen-bonding patterns of canonical secondary structures. frontiersin.org A D-amino acid can induce kinks in an α-helix or break a β-sheet structure. frontiersin.org

Inversion of Chirality : A peptide made entirely of D-tyrosine would be expected to form secondary structures that are the mirror image of their L-tyrosine counterparts. For example, it would favor a left-handed α-helix over the standard right-handed one and would form mirror-image β-turns (e.g., Type I' instead of Type I). sci-hub.se

Differential Molecular Recognition : The chirality of a peptide dramatically affects how it interacts with other chiral molecules. Studies on the complexation of L- and D-tyrosine with a chiral crown ether host molecule showed that the two enantiomers form complexes with different geometries and stabilities. d-nb.infonih.gov The L-Tyr complexes involved two specific hydrogen bonds with the ether oxygens, while the D-Tyr complexes showed more conformational variety, with some conformers forming three such interactions. d-nb.infonih.gov This demonstrates that the precise spatial arrangement of the functional groups, dictated by chirality, governs intermolecular interactions, which would also apply to the self-assembly of hexa-tyrosine peptides.

Table 3: Comparison of L-Tyrosine vs. D-Tyrosine in Chiral Recognition by a Crown Ether Based on findings from conformer-selective vibrational spectroscopy.

| Feature | Complex with L-Tyrosine | Complex with D-Tyrosine |

| Primary Conformation | Involves two NH···O interactions with ether oxygens. | Shows conformational mobility; tripodal structures with three NH···O interactions are observed. |

| Hydrogen Bonding | Two additional H-bonds to the crown's carboxylic function (one from NH, one from COOH). | An alternative conformer shows only one NH···O bond but two interactions with a cavity COOH moiety. |

| Relative Stability | The complex is calculated to be more stable. | The complex is calculated to be less stable. |

Intramolecular and Intermolecular Noncovalent Interactions

The three-dimensional structure and subsequent self-assembly of the oligo-tyrosine peptide, Tyr-Tyr-Tyr-Tyr-Tyr-Tyr (hexa-tyrosine), are governed by a complex interplay of noncovalent interactions. These forces dictate both the folding of a single peptide chain (intramolecular interactions) and the association of multiple peptide chains (intermolecular interactions). The primary interactions at play include aromatic π-π stacking, hydrogen bonding, hydrophobic effects, and electrostatic forces. The presence of six consecutive aromatic, amphiphilic tyrosine residues provides a unique scaffold where these interactions can collectively influence the peptide's conformational preferences and its propensity to form higher-order structures.

Aromatic π-π stacking is a non-covalent interaction that occurs between the electron-rich π systems of aromatic rings. wikipedia.org In hexa-tyrosine, the phenolic side chains of the six tyrosine residues are the primary contributors to this interaction. These interactions are crucial for both stabilizing folded intramolecular conformations and driving the intermolecular assembly of peptide chains. nih.gov

Table 1: Geometries of Aromatic π-π Interactions

| Interaction Geometry | Description | Relevance to Hexa-Tyrosine |

|---|---|---|

| T-shaped (Edge-to-Face) | The edge of one aromatic ring (the positive quadrupole) points towards the face of another (the negative quadrupole). nih.gov | Can occur between adjacent tyrosine side chains, contributing to the stability of folded structures. |

| Parallel-Displaced | The aromatic rings are stacked face-to-face but are offset from one another. | A common and energetically favorable stacking arrangement that minimizes repulsion and maximizes attraction. nih.gov |

| Face-to-Face (Sandwich) | The aromatic rings are stacked directly on top of each other. This is generally less stable due to electrostatic repulsion unless offset. researchgate.net | Less likely to be the dominant interaction but may occur transiently or in specific constrained geometries. |

Hydrogen bonds are critical for defining the structure and stability of peptides and proteins. acs.org In hexa-tyrosine, there are numerous opportunities for the formation of extensive hydrogen bonding networks. Potential hydrogen bond donors include the amide protons of the peptide backbone and the hydroxyl group of each tyrosine side chain. Acceptors include the carbonyl oxygens of the peptide backbone and the oxygen of the tyrosine hydroxyl groups.

These hydrogen bonds can be categorized as follows:

Intramolecular Hydrogen Bonds: These occur within a single hexa-tyrosine molecule. They are fundamental to the formation of stable secondary structures like β-turns and helical folds. acs.org The peptide backbone can form hydrogen bonds between the C=O of residue i and the N-H of residue i+3 or i+4, while the tyrosine side chains can form hydrogen bonds with the backbone or with other side chains.

Intermolecular Hydrogen Bonds: These bonds form between different hexa-tyrosine molecules, serving as the primary driving force for the formation of β-sheet-rich structures, which are the hallmark of many self-assembled peptide fibrils and hydrogels.

Peptide-Solvent Hydrogen Bonds: In an aqueous environment, the donor and acceptor groups of hexa-tyrosine can form hydrogen bonds with water molecules. These interactions compete with the formation of intramolecular and intermolecular hydrogen bonds.

The hydroxyl group of tyrosine is a particularly potent contributor to stability through hydrogen bonding. nih.govrsc.org Even when exposed to solvent, tyrosine hydroxyl groups can contribute favorably to the stability of a folded protein structure, with intramolecular hydrogen bonds providing a significant stabilizing energy, estimated to be around 2.0 kcal/mol on average in some proteins. nih.gov The collective effect of the six tyrosine hydroxyl groups, in addition to the peptide backbone, allows for a robust and complex hydrogen-bonding network that is central to the conformational landscape of hexa-tyrosine. rcsb.orgpnas.org

Table 2: Potential Hydrogen Bonds in Hexa-Tyrosine

| Type | Donor | Acceptor | Role |

|---|---|---|---|

| Backbone-Backbone | Amide N-H | Carbonyl C=O | Formation of secondary structures (β-sheets, turns). |

| Side Chain-Backbone | Tyrosine -OH | Carbonyl C=O | Anchoring side chain conformation, stabilizing folds. |

| Backbone-Side Chain | Amide N-H | Tyrosine -OH | Stabilizing local structure. |

| Side Chain-Side Chain | Tyrosine -OH | Tyrosine -OH | Cross-linking different parts of the chain or different chains. |

| Peptide-Solvent | N-H, -OH | Water (O) | Solvation, competition with internal H-bonds. |

| Solvent-Peptide | Water (H) | C=O, -OH | Solvation, mediating interactions. |

The hydrophobic effect is a major driving force in protein folding and assembly in aqueous environments. It arises from the tendency of nonpolar groups to minimize their contact with water. Each of the six tyrosine residues in hexa-tyrosine contains a large, predominantly hydrophobic benzene (B151609) ring.

In an aqueous solution, these hydrophobic side chains are driven to associate with one another, leading to their burial in a nonpolar core. nih.gov This process is entropically favorable as it releases ordered water molecules from the surface of the nonpolar groups. For hexa-tyrosine, this effect strongly promotes both intramolecular folding, to shield the aromatic rings from water, and intermolecular aggregation, where the rings from different peptide chains can pack together. nih.gov While the hydroxyl group adds a polar character to the tyrosine side chain, the hydrophobic nature of the large aromatic ring plays a major role in its interactions. researchgate.net Studies have demonstrated that the hydrophobicity of the residue at certain positions is critical for biological interactions, more so than its aromaticity or hydrogen-bonding capacity alone. nih.gov

At low pH (e.g., pH < 2): The N-terminus is protonated (-NH3+) and the C-terminus is protonated (-COOH). The phenolic hydroxyls are also protonated. The net charge is +1.

At neutral pH (e.g., pH ~ 7): The N-terminus is protonated (-NH3+) and the C-terminus is deprotonated (-COO-). The phenolic hydroxyls remain protonated (pKa ~10). The peptide is a zwitterion with a net charge of 0.

At high pH (e.g., pH > 11): The N-terminus is neutral (-NH2), the C-terminus is deprotonated (-COO-), and the six phenolic hydroxyls are deprotonated to form phenolate (B1203915) ions (-O-). The net charge is -7.

These charge states profoundly influence the conformational stability. At very high pH, the strong electrostatic repulsion between the seven negative charges (-1 from the C-terminus and -6 from the phenolate ions) would likely lead to an extended, unfolded conformation and prevent intermolecular aggregation. Conversely, at neutral pH, the zwitterionic nature could allow for favorable electrostatic interactions that stabilize specific folded or assembled states.

Cation-π interactions are strong noncovalent forces between a cation and the electron-rich face of an aromatic π system. wikipedia.org The delocalized π electrons of the tyrosine aromatic ring create a region of negative electrostatic potential on the ring face, which can attract and bind cations. nih.govproteopedia.org These cations can include metal ions (e.g., Na+, K+, Ca2+) or the positively charged side chains of other amino acids like lysine or arginine. pnas.org

For an isolated hexa-tyrosine peptide, this interaction becomes relevant in the presence of cations in the solution. The binding of metal ions to tyrosine residues can influence peptide conformation and stability. nih.govacs.org The strength of the cation-π interaction is significant, comparable to that of hydrogen bonds and salt bridges, and it plays an important role in protein structure and molecular recognition. wikipedia.orgproteopedia.org Among the aromatic amino acids, the likelihood of participating in cation-π interactions is generally Trp > Tyr > Phe. umass.edu The presence of six potential cation-π binding sites in hexa-tyrosine suggests that its conformation and assembly could be modulated by the type and concentration of ions in the solvent.

Table 3: Representative Cation-π Interaction Energies

| Cation | Aromatic Ring | Interaction Energy (kcal/mol) in Gas Phase |

|---|---|---|

| Na+ | Benzene | ~ -20 to -27 |

| K+ | Benzene | ~ -15 to -19 |

| NH4+ | Benzene | ~ -19 |

| Guanidinium (Arg model) | Benzene | ~ -18 |

Note: These are representative values for benzene, the core of the tyrosine side chain. The hydroxyl group on tyrosine and the solvent environment will modify these values. Source: Based on data from reviews on cation-π interactions. nih.govpnas.org

Effects of Solvent Environment and pH on Conformational Stability

The conformational stability and aggregation behavior of hexa-tyrosine are exquisitely sensitive to its surrounding environment, particularly the solvent and the pH. These external factors directly modulate the strength and nature of the noncovalent interactions described above.

The solvent environment dictates the relative importance of hydrophobic interactions and hydrogen bonding.

In polar protic solvents like water, the hydrophobic effect is strong, driving the burial of the six aromatic rings. This can lead to intramolecular collapse into a compact globule or promote intermolecular aggregation to form larger assemblies. nih.gov At the same time, water molecules compete for hydrogen bond donors and acceptors on the peptide, which can sometimes disrupt or weaken internal hydrogen bonding networks. tandfonline.com

In nonpolar or less polar aprotic solvents like acetonitrile (B52724) or cyclohexane, the hydrophobic effect is diminished. elifesciences.org Intramolecular hydrogen bonds become much stronger and more dominant in defining the structure, as there is no solvent competition. This can lead to the stabilization of well-defined secondary structures like helices or turns that might not be favored in water. tandfonline.comnih.gov

The pH of the solution controls the protonation state of the peptide's ionizable groups, thereby altering its net charge and hydrogen-bonding capabilities. mdpi.com

Acidic pH (pH < 7): The peptide carries a net positive charge (+1) from the N-terminus. The tyrosine hydroxyl groups are fully protonated and can act as hydrogen bond donors.

Neutral pH (~7): The peptide is zwitterionic (net charge 0), which can facilitate aggregation by minimizing electrostatic repulsion. The hydroxyl groups remain effective hydrogen bond donors.

Basic pH (pH > 10): The deprotonation of the tyrosine hydroxyl groups (pKa ≈ 10) results in a large net negative charge (up to -7), leading to significant electrostatic repulsion. vaia.comnih.gov This repulsion can destabilize compact folded structures and inhibit intermolecular assembly. Furthermore, the resulting phenolate ion can only act as a hydrogen bond acceptor, not a donor, which fundamentally alters the hydrogen bonding network. nih.gov

The interplay between solvent and pH is therefore critical. For example, the pKa of the tyrosine hydroxyl group can itself be influenced by the local environment, such as its burial in a hydrophobic core or its participation in a hydrogen bond network. nih.gov This intricate relationship allows the conformational landscape of hexa-tyrosine to be finely tuned by changes in its environment.

Table 4: Summary of pH Effects on Hexa-Tyrosine Properties

| pH Range | N-terminus Charge | C-terminus Charge | Tyr-OH Group State | Net Charge | Dominant Interactions & Conformation |

|---|---|---|---|---|---|

| Acidic (e.g., pH 2) | +1 (-NH3+) | 0 (-COOH) | Neutral (-OH) | +1 | H-bonding and hydrophobic effects dominate. Some repulsion may occur. |

| Neutral (e.g., pH 7) | +1 (-NH3+) | -1 (-COO-) | Neutral (-OH) | 0 | Zwitterionic nature minimizes repulsion, favoring folding/assembly. |

| Basic (e.g., pH 12) | 0 (-NH2) | -1 (-COO-) | Anionic (-O-) | -7 | Strong electrostatic repulsion leads to extended conformations; aggregation is inhibited. |

Metal Ion Coordination and Induced Conformational Changes

The interaction of oligo-tyrosine peptides, including the specific case of hexa-L-tyrosine (this compound), with metal ions is a critical area of study, revealing insights into the peptide's structural versatility and its potential for applications in chemosensing and material science. The phenolic hydroxyl group and the peptide backbone's carbonyl and amino groups present potential coordination sites for a variety of metal ions. This coordination can lead to significant alterations in the peptide's conformational landscape.

Research into tyrosine-containing peptides has demonstrated their ability to form complexes with various metal ions, including transition metals like copper (Cu²⁺) and lanthanide series ions. rsc.orgnih.gov The coordination often involves the phenolic oxygen of the tyrosine side chain and can also include the amide groups of the peptide backbone. researchgate.net

Upon metal ion binding, the inherent flexibility of the oligo-tyrosine chain is constrained, leading to the adoption of more defined secondary structures. This induced conformational change is a key feature of metal-peptide interactions. For instance, studies on pentapeptides containing a single tyrosine residue have shown that the coordination with Cu²⁺ ions can cause a significant quenching of the tyrosine fluorescence, indicating a close interaction and a change in the local environment of the aromatic residue. nih.gov

The stoichiometry of these metal-peptide complexes can vary. For example, a pentapeptide with a tyrosine residue was found to form a 1:2 complex with Cu²⁺ ions. nih.gov While specific data for hexa-L-tyrosine is not extensively documented, it is plausible that the six tyrosine residues could offer multiple binding sites, potentially leading to complex coordination behavior and the formation of multimetallic assemblies.

The modification of tyrosine residues, such as through phosphorylation, has been shown to enhance metal ion binding. nih.gov Phosphorylation introduces a negatively charged phosphate (B84403) group that can act as a strong coordination site for metal ions. rsc.orgnih.gov This suggests that the coordination properties of oligo-tyrosines could be tuned by post-translational modifications.

Lanthanide ions are particularly noteworthy for their interactions with tyrosine-containing peptides. The aromatic side chain of tyrosine can act as an "antenna," absorbing light and transferring the energy to the bound lanthanide ion, which then luminesces. academie-sciences.fr This property is highly sensitive to the distance and geometry between the tyrosine and the metal ion, making it a powerful tool to study the conformational changes induced by metal binding. The binding affinity of lanthanide ions to peptides can be quite high, with dissociation constants (Kd) in the nanomolar to micromolar range. google.com

The following tables summarize key findings from studies on related tyrosine-containing peptides, which can provide a basis for understanding the potential interactions of hexa-L-tyrosine with metal ions.

Table 1: Metal Ion Binding Characteristics of a Tyrosine-Containing Pentapeptide (EHYHQ)

| Metal Ion | Binding Stoichiometry (Cu²⁺:Peptide) | Limit of Detection (LOD) for Cu²⁺ |

| Cu²⁺ | 1:2 | 26.6 nM |

| Data derived from a study on a pentapeptide as a fluorescent chemosensor. nih.gov |

Table 2: Dissociation Constants (Kd) for Lanthanide Binding to Engineered Peptides

| Peptide | Lanthanide Ion | Dissociation Constant (Kd) |

| Engineered Peptide 1 | Tb³⁺ | ~1 - 10 nM |

| Engineered Peptide 2 | Tb³⁺ | ~1 - 5 nM |

| Data from a patent on lanthanide binding tags, illustrating typical affinities. google.com |

Table 3: Effect of Tyrosine Modification on Metal Ion Binding (Fe³⁺)

| Peptide (Cholecystokinin, CCK8) | Modification | Stoichiometry (Fe³⁺:Peptide) | Affinity (µM at pH 6.5) |

| CCK8 | Unmodified | 1 | ~0.6-2.8 |

| CCK8 | Sulphated | 2 | ~0.6-2.8 |

| CCK8 | Phosphorylated | 2 | ~0.6-2.8 |

| Data illustrating the impact of tyrosine modification on metal binding stoichiometry. nih.gov |

Self Assembly and Supramolecular Architectures of Oligo Tyrosine Peptides

Fundamental Principles and Mechanisms of Oligo-Tyrosine Self-Assembly

The self-assembly of oligo-tyrosine peptides is a spontaneous process driven by the tendency of molecules to arrange themselves into thermodynamically stable, ordered structures. nih.gov The phenolic functional group of tyrosine is a key driver in this process, contributing to π–π stacking interactions and serving as both a hydrogen bond donor and acceptor. nih.govresearchgate.net These interactions, acting in concert, can lead to the formation of secondary structures like β-sheets, which are common motifs in the assembly of short peptides. acs.orgresearchgate.net The arrangement of these secondary structures ultimately defines the final morphology of the supramolecular assembly. The process is highly programmable, as the amino acid sequence dictates the resulting structure and function. nih.gov

Hierarchical Assembly Pathways

The formation of large, complex supramolecular structures from oligo-tyrosine peptides follows a hierarchical model. nih.gov This process begins with the organization of individual peptide monomers into primary assemblies, such as dimers or small aggregates, stabilized by intermolecular forces. researchgate.net For instance, studies on tyrosine-rich peptides have shown that disulfide-bonded dimers can act as the fundamental building blocks for larger structures. researchgate.net

These initial assemblies then undergo further organization into more defined secondary structures, like β-sheets or helices. acs.orgacs.org These elements subsequently associate to form higher-order, mature nanostructures such as fibers, sheets, or spheres. frontiersin.org This multi-step, hierarchical pathway allows for the creation of intricate and functionally diverse materials from simple peptide precursors. nih.gov The "tyrosine corner," a structural feature where tyrosine residues are positioned at the ends of a peptide sequence, can facilitate interactions that stabilize protein structures and induce specific conformations, playing a crucial role in this hierarchical process. frontiersin.org

Kinetic versus Thermodynamic Control in Supramolecular Organization

The final architecture of a self-assembled oligo-tyrosine system is governed by a delicate balance between kinetic and thermodynamic factors. rsc.orgresearchgate.net The assembly process can be visualized on an energy landscape, where different structures correspond to various energy minima. acs.orgchinesechemsoc.org

Kinetic Control: Under conditions of rapid assembly, the peptides may become trapped in a metastable state, known as a kinetically controlled product. nih.gov These structures, such as certain types of nanofibers or nanosheets, form quickly but are not the most energetically stable arrangement. acs.orgnih.gov Pathway-dependent aggregation, where different preparation methods lead to distinct structures, is a hallmark of systems with complex kinetic and thermodynamic profiles. acs.org

Thermodynamic Control: Given sufficient time or energy (e.g., through thermal annealing), the system can overcome energy barriers to rearrange into the most stable configuration, the thermodynamically controlled product. nih.govmdpi.com These structures, often highly ordered like well-defined β-sheet fibrils or crystals, represent the global minimum on the energy landscape. nih.gov

Factors such as solvent composition, temperature, pH, and peptide concentration can be manipulated to direct the assembly toward either a kinetically or thermodynamically favored structure, allowing for precise control over the final morphology. researchgate.netacs.org For example, some peptide systems form kinetically controlled nanofibers at room temperature, which then transform into more stable 2D nanosheets upon heating. nih.gov

Diversity of Supramolecular Morphologies

The self-assembly of oligo-tyrosine peptides can give rise to a wide variety of nanostructures. The specific morphology is highly dependent on the peptide sequence and the external conditions of the assembly process. chinesechemsoc.orgnih.gov Common architectures include one-dimensional nanofibers, two-dimensional nanosheets, and zero-dimensional micelles. chinesechemsoc.orgbohrium.com

Nanofibers and Nanobelts

Self-assembled fibrils of L-tyrosine have been shown to possess exceptionally high rigidity, with a Young's modulus that can reach up to 43 GPa. d-nb.info The formation of these structures can be influenced by environmental factors; for instance, the use of different alcohol cosolvents can direct the assembly of certain peptides into distinct morphologies, including elongated nanobelts. nih.gov

Nanosheets

Oligo-tyrosine peptides can also assemble into two-dimensional (2D) nanosheets. nih.gov These are flat, sheet-like structures that can be just a few nanometers thick. acs.org The formation of nanosheets often occurs at interfaces, such as the air/water interface, where peptide dimers first arrange into a closely packed film. researchgate.netacs.org The resulting nanosheets can serve as templates for other chemical processes. nih.gov In some systems, nanosheets represent a kinetically trapped state, which can be transformed into other morphologies under different conditions. acs.orgchinesechemsoc.org

Spherical and Worm-like Micelles

When oligo-tyrosines are incorporated into amphiphilic block copolymers, they can direct the assembly into micellar structures in aqueous solutions. researchgate.netchinesechemsoc.org In these systems, the hydrophobic oligo-tyrosine block typically forms the core of the micelle, while a hydrophilic polymer block forms the outer corona. acs.org

Depending on factors like polymer chain length, concentration, and the nature of the solvent, these micelles can adopt different shapes:

Spherical Micelles: These are zero-dimensional, globular structures. researchgate.net

Worm-like Micelles: These are elongated, cylindrical or fibrillar micelles. rsc.orgnih.gov

The transition between spherical and more elongated worm-like structures can be triggered by changes in external conditions or by the specific interactions of the peptide headgroups. rsc.orgnih.gov The propensity of peptides to form β-sheets through hydrogen bonding can reduce the curvature of the micelle, promoting elongation into worm-like or fibrillar structures. rsc.orgresearchgate.net

Table of Research Findings on Oligo-Tyrosine Self-Assembly

| Supramolecular Structure | Key Peptide/System | Primary Driving Interactions | Controlling Factors | Reference |

|---|---|---|---|---|

| Nanofibers / Nanobelts | L-Tyrosine, Tyrosine-based dipeptides | π–π stacking, Hydrogen bonding | Chirality, Cosolvents, Electrostatic forces | nih.govd-nb.infonih.gov |

| Nanosheets | YYACAYY, YFCFY | Disulfide bond dimerization, π–π stacking | Interfacial forces, Kinetic control, pH | nih.govresearchgate.netacs.orgacs.org |

| Micelles (Spherical & Worm-like) | PEG-oligo(tyrosine) block copolymers | Hydrophobic collapse, β-sheet formation | Polymer block length, Concentration, Temperature | acs.orgresearchgate.netnih.govacs.org |

| Hydrogels (Fiber Network) | PEG2000-Tyr6 | β-sheet packing, Hydrogen bonding | Temperature (reverse thermal gelation) | researchgate.netbohrium.comacs.org |

Coacervate Droplets

Coacervates are dense liquid droplets that form in aqueous solutions through liquid-liquid phase separation. nih.govrsc.org This process is increasingly recognized as a fundamental mechanism for the formation of membraneless organelles in cells. frontiersin.org Short, tyrosine-rich peptides have been shown to form coacervate droplets, which can act as simple protocell models. rsc.orgfrontiersin.org

The formation of these droplets is often highly sensitive to environmental conditions such as pH. frontiersin.org For instance, tyrosine-rich peptides can form coacervates within a specific pH range, typically between 6.8 and 10.5. frontiersin.org This pH dependence is linked to the protonation state of the tyrosine's phenolic side group, which has a pKa of about 10.5. frontiersin.org Changes in pH alter the charge and hydrogen-bonding capacity of the peptide, influencing the intermolecular interactions that lead to phase separation. frontiersin.org Research on histidine- and tyrosine-rich peptides has further revealed that sequence specificity and the arrangement of "sticker" (interacting) and "spacer" residues are critical in driving coacervate formation. biorxiv.org The resulting coacervate droplets can exhibit a fractal-like, non-sharp interface with the surrounding solvent. biorxiv.org

Hollow Nanotubes

The aromatic and hydrogen-bonding capabilities of tyrosine residues make oligo-tyrosines prime candidates for self-assembly into highly ordered, hollow nanotubular structures. This assembly is driven by a combination of π–π stacking between the aromatic rings and a network of hydrogen bonds between the peptide backbones. nih.govmdpi.com While much research has focused on dipeptides like diphenylalanine, studies on short tripeptides have shown that placing tyrosine residues at both the N- and C-terminus can drive the system to form hollow nanotubes. cgmartini.nl

The process often involves the peptides organizing into a two-dimensional crystalline sheet that subsequently curves and closes to form a tube. univ-rennes1.fr The diameter of these nanotubes can be precisely controlled by subtle chemical modifications of the aromatic residues involved in the key intermolecular contacts, demonstrating that a change of just a few angstroms in a single residue can significantly alter the resulting macroscopic structure. univ-rennes1.fr Studies on cyclic Tyr-Tyr dipeptides have also shown self-assembly into hydrogels composed of nanotubular structures, with the stereochemistry (L,L vs. D,L) influencing the final properties. nih.gov Furthermore, the functionalization of block copolymers with di-tyrosine peptides has been shown to guide the formation of stable, well-defined structures. ibmmpolymerbiomaterials.com

Oligo-Tyrosine Hydrogel Formation and Structural Characteristics

Oligo-tyrosine peptides can self-assemble in water to form supramolecular hydrogels, which are three-dimensional networks of entangled nanofibers that trap large amounts of water. bohrium.comnih.gov The fundamental building block of these hydrogels is typically a nanofiber formed through the self-assembly of the peptides into β-sheet secondary structures. nih.govresearchgate.net In these structures, the peptides are arranged in an extended conformation, stabilized by intermolecular hydrogen bonds between the backbones and π–π stacking of the tyrosine side chains. researchgate.netresearchgate.net

A notable example involves a block copolymer of polyethylene (B3416737) glycol (PEG) and hexa-tyrosine (PEG2000-Tyr₆). bohrium.comacs.org This conjugate forms a hydrogel at concentrations as low as 0.25 wt% through the self-assembly into a continuous network of fibers. bohrium.comresearchgate.netacs.org These hydrogels exhibit reverse thermal gelation, meaning they transition from a solution (sol) to a gel upon heating. bohrium.com This behavior is attributed to the enhanced packing of the β-sheet tyrosine block at higher temperatures. bohrium.comacs.org The structural characteristics of these hydrogels can be investigated using techniques like Cryogenic Transmission Electron Microscopy (Cryo-TEM), which reveals the fibrillar network, and Circular Dichroism (CD), which confirms the presence of β-sheet structures. bohrium.comresearchgate.net

| Property | Description | Research Finding | Source(s) |

| Mechanism | Self-assembly of peptides into nanofibers, which entangle to form a 3D network. | The core mechanism involves the formation of β-sheet-rich fibers stabilized by hydrogen bonding and π-π stacking. | nih.govresearchgate.net |

| Key Structure | β-sheet conformation. | Circular Dichroism (CD) spectroscopy confirms a β-sheet secondary structure in the assembled state. | bohrium.comnih.gov |

| Morphology | Entangled network of nanofibers. | Cryo-TEM of a PEG₂₀₀₀-Tyr₆ hydrogel revealed a continuous network of fibers even at low concentrations (0.25 wt%). | bohrium.comacs.org |

| Example | PEG₂₀₀₀-Tyr₆ | Forms a thermoresponsive hydrogel at 25-50 °C. | bohrium.com |

| Example | LYYYYL (ITIM motif) | Forms a hydrogel upon enzymatic dephosphorylation, with nanofibers measuring 8±1 nm in diameter. | nih.gov |

Factors Modulating Self-Assembly and Resultant Structures

The self-assembly of oligo-tyrosine peptides and the resulting supramolecular architectures are not static but can be precisely controlled by several factors. These include the intrinsic properties of the peptide itself, such as its length and sequence, as well as external environmental stimuli. nih.govmdpi.com

The specific amino acid sequence, not just the length, plays a crucial role. rsc.org The placement of tyrosine residues within a larger peptide sequence can dictate the final assembled structure. oup.com For example, in tyrosine-rich triblock peptides designed to mimic collagen, the presence of tyrosine residues in the terminal blocks, rather than the central block, was found to be determinant for self-assembly into well-defined nanofibers. oup.com Even the substitution of tyrosine with other aromatic amino acids like phenylalanine or tryptophan can dramatically alter the assembly, shifting the balance of polar and apolar interactions that stabilize the final structure. acs.orgnih.gov

The high propensity of oligo-tyrosines to self-assemble is fundamentally linked to the unique properties of the tyrosine residue. researchgate.net Tyrosine's phenolic side chain is a versatile functional group that contributes to both hydrogen bonding and π–π stacking interactions, which are primary driving forces for assembly. nih.govmdpi.com Studies have shown that even the single amino acid tyrosine can self-assemble into ordered structures like nanoribbons and fibers, highlighting the intrinsic assembling power of this residue. researchgate.net

The aromaticity of the tyrosine ring is crucial. Perturbing the electronic properties of the aromatic ring, for example by substituting it with electron-deficient aromatic amino acids, has been shown to modulate and even improve hydrogelation properties. researchgate.netrsc.org This indicates that the nature of the π–π stacking interactions is a key parameter for controlling assembly. The position of tyrosine residues within a peptide sequence also dictates the immunological response to the resulting nanostructures, showing that subtle chemical differences can have significant biological consequences. acs.org

Oligo-tyrosine assemblies can be designed as "smart" materials that respond to specific external triggers, allowing for dynamic control over their structure and function. nih.govmdpi.com

pH: The ionization state of the N- and C-termini and the phenolic hydroxyl group of tyrosine (pKa ≈ 10) is dependent on the pH of the solution. frontiersin.org Altering the pH changes the net charge of the peptide, modulating the electrostatic repulsion between molecules and affecting the stability of hydrogen bonds. nih.gov This allows pH to be used as a switch to trigger either the assembly or disassembly of structures like hydrogels and coacervates. frontiersin.orguoa.gr Some self-assembled scaffolds have been shown to be robust across a wide pH range (e.g., pH 4.0 to 10.0). oup.com

Temperature: Temperature is a common stimulus for controlling peptide self-assembly. nih.gov Uniquely, some oligo-tyrosine systems, such as PEG-Tyr₆, exhibit reverse thermal gelation, where the material transitions from a liquid to a gel upon heating from 25 °C to 50 °C. bohrium.comacs.org This is contrary to the more common behavior where heating disrupts non-covalent interactions and dissolves a gel. bohrium.com This phenomenon is driven by an entropically favorable release of water molecules as hydrophobic interactions and β-sheet packing become stronger at elevated temperatures. bohrium.com

Redox Conditions: The phenolic side chain of tyrosine is redox-active. nih.gov Oxidation can lead to the formation of dityrosine (B1219331) cross-links, a process found in natural structural proteins like resilin. nih.gov This covalent cross-linking can be used to stabilize and strengthen pre-formed supramolecular structures, enhancing their mechanical properties and resistance to degradation. nih.gov

Enzymatic Triggers: Enzymes provide a highly specific and biocompatible trigger for self-assembly. nih.gov A common strategy involves synthesizing a soluble, phosphorylated oligo-tyrosine precursor. nih.gov The addition of a phosphatase enzyme, such as alkaline phosphatase (ALP), cleaves the phosphate (B84403) group from phosphotyrosine, yielding the native oligo-tyrosine peptide. nih.govrsc.org This newly formed, less soluble peptide then spontaneously self-assembles into nanofibers and, subsequently, a hydrogel. nih.govnih.gov This enzyme-instructed self-assembly (EISA) allows for precise temporal and spatial control over gel formation. nih.gov

| Stimulus | Effect on Oligo-Tyrosine Assembly | Example System | Source(s) |

| pH | Modulates charge and H-bonds, triggering assembly/disassembly. | Tyrosine-rich peptides form coacervates in a pH range of 6.8-10.5. | frontiersin.org |

| Temperature | Can induce reverse thermal gelation (sol-to-gel transition upon heating). | PEG₂₀₀₀-Tyr₆ forms a hydrogel when heated from 25 °C to 50 °C. | bohrium.comacs.org |

| Redox | Oxidation can form dityrosine cross-links, stabilizing the structure. | Dityrosine formation enhances structural properties in natural and synthetic materials. | nih.gov |

| Enzymes | Dephosphorylation of a precursor triggers self-assembly into a hydrogel. | Alkaline phosphatase triggers gelation of a LYYYYL-phosphate precursor. | nih.govrsc.org |

"Crystal Memory" Phenomena in Self-Assembly

A noteworthy characteristic observed in the self-assembly of certain peptide systems is the "crystal memory" phenomenon. nih.gov This concept describes how the initial solid-state form of a peptide can influence the properties and morphology of the resulting self-assembled structures in solution. nih.govresearchgate.net

Research on cyclic Tyr-Tyr dipeptides (cYY) has demonstrated a distinct relationship between the starting crystalline material and the subsequent hydrogel formation. nih.govresearchgate.net It was found that different crystal forms of (ll)-cYY, when used as the starting material, lead to the formation of hydrogels with varying properties. nih.gov In contrast, the (dl)-cYY stereoisomer consistently precipitated as a single crystal form under the same conditions. nih.gov This suggests that the molecular packing and intermolecular interactions present in the initial crystal lattice can template the self-assembly process in solution, effectively "remembering" its solid-state history. nih.govresearchgate.net This phenomenon highlights the critical role of the precursor's solid-state structure in dictating the final characteristics of the supramolecular assembly.

Detailed analysis using techniques such as single-crystal X-ray diffraction, solid-state NMR, and thermal analysis has been instrumental in characterizing the different crystal forms and understanding their influence on hydrogelation. nih.gov This "crystal memory" effect offers a potential pathway to control the properties of self-assembled peptide materials by carefully selecting the crystalline state of the precursor.

Co-Assembly and Orthogonal Assembly with Hybrid Peptide Systems

The versatility of oligo-tyrosine peptides is further expanded through their ability to co-assemble with other molecules, including other peptides and non-peptidic components, to form hybrid supramolecular systems. acs.orgmdpi.com Co-assembly can lead to materials with emergent properties that are not present in the individual components. acs.org This process is driven by a variety of non-covalent interactions, including electrostatic forces, aromatic interactions, and hydrogen bonding. acs.orgnih.gov

A particularly interesting form of co-assembly is orthogonal assembly , where different molecular components self-assemble independently into distinct structures within the same system without random co-assembly. acs.orgmdpi.com This self-sorting behavior is often achieved by utilizing distinct and non-interfering driving forces for the assembly of each component. mdpi.com For instance, a hybrid system could involve a peptide that self-assembles through β-sheet formation and a DNA strand that assembles via Watson-Crick base pairing. mdpi.comnih.gov

The development of hybrid peptide systems, such as peptide-small molecule conjugates, allows for the introduction of diverse functionalities. acs.orgnih.gov By attaching small molecules to a peptide scaffold, it is possible to create libraries of hybrid molecules with tailored properties for various applications. acs.org The choice of ligation chemistry is crucial for the successful synthesis of these hybrids, with methods like S-alkylation and S-sulfenylation of cysteine residues being employed. acs.org

The table below summarizes different approaches to co-assembly and orthogonal assembly involving peptide systems.

| Assembly Strategy | Description | Driving Forces | Reference |

| Co-assembly | Multiple components integrate into a single, mixed supramolecular structure. | Electrostatic interactions, aromatic interactions, hydrogen bonding, hydrophobic effects. | acs.orgnih.gov |

| Orthogonal Assembly | Components self-assemble into distinct, separate structures within the same system. | Independent and non-interfering interactions (e.g., β-sheet formation and DNA hybridization). | mdpi.comnih.gov |

| Hybrid Peptide Systems | Covalent conjugation of peptides with other molecules (e.g., small molecules, DNA) to create new building blocks for assembly. | Covalent bonds combined with non-covalent self-assembly interactions. | nih.govacs.orgnih.gov |

Supramolecular Nonlinearity and Optical Properties of Oligo-Tyrosine Assemblies

Self-assembled oligo-tyrosine and other peptide nanostructures can exhibit interesting optical properties, including supramolecular nonlinearity. nih.govaip.org These properties arise from the highly ordered and non-centrosymmetric arrangement of the peptide molecules within the assembled architecture. aip.orgrsc.org

Nonlinear optical (NLO) phenomena, such as second-harmonic generation (SHG), are observed in materials that lack inversion symmetry. aip.org The self-assembly of peptides can lead to the formation of such non-centrosymmetric crystal structures. aip.orgrsc.org For example, self-assembled diphenylalanine (FF) nanotubes have been shown to possess a non-centrosymmetric crystal structure that gives rise to strong piezoelectricity and NLO effects. aip.orgrsc.org The magnitude of these effects can be influenced by factors such as the diameter of the nanotubes and thermal treatment. rsc.org

The optical properties of these assemblies are also influenced by the chirality of the constituent amino acids. d-nb.info Studies on self-assembled fibrils of L-tyrosine and D-tyrosine have shown that the L-tyrosine fibrils, which are the biologically relevant enantiomer, exhibit significantly higher rigidity and optical transmittance compared to D-tyrosine fibrils. d-nb.info This indicates that the molecular packing during self-assembly, dictated by chirality, affects both the mechanical and optical characteristics of the resulting material. d-nb.info

Furthermore, the introduction of modifications to the peptide structure, such as fluorination, can enhance the NLO properties. aip.org The positioning of tyrosine residues within a larger molecular framework, such as in oligothiophene-tyrosine conjugates, has also been shown to significantly influence the chiroptical properties and the architecture of the self-assembled structures. nih.gov

The table below highlights key findings related to the optical properties of self-assembled peptide structures.

| Peptide System | Observed Optical Property | Influencing Factors | Reference |

| Diphenylalanine (FF) nanotubes | Second-Harmonic Generation (SHG), Piezoelectricity | Tube diameter, Thermal treatment | aip.orgrsc.org |

| L-Tyrosine fibrils | High optical transmittance (~65%) | Chirality of the amino acid | d-nb.info |

| D-Tyrosine fibrils | Opaque | Chirality of the amino acid | d-nb.info |

| Fluorinated Diphenylalanine (Fl-FF) | Enhanced piezoresponse and NLO properties | Fluorination of the peptide | aip.org |

| Oligothiophene-Tyrosine conjugates | Optically active π-stacked aggregates | Position of tyrosine moieties | nih.gov |

Computational and Theoretical Investigations of Oligo Tyrosine Peptides

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the self-assembly of oligo-tyrosine peptides. These simulations model the interactions between peptide molecules and their surrounding environment (typically water) over time, revealing the pathways and driving forces of aggregation. The self-assembly process is governed by a complex interplay of non-covalent interactions, including hydrogen bonds, π–π stacking between aromatic rings, electrostatic interactions, and hydrophobic effects. mdpi.com

Studies using all-atom MD simulations on tetrapeptides containing tyrosine have shown that the self-assembly process is often initiated by the hydrophobic effect. nih.gov Tyrosine residues, particularly when modified to be more hydrophobic, tend to aggregate to minimize their exposure to the aqueous solvent, forming a hydrophobic core. nih.gov This initial aggregation is followed by the formation of more ordered structures, such as beta-sheets, stabilized by backbone hydrogen bonding. nih.gov The concentration of the peptides is a critical factor; higher concentrations accelerate the aggregation process by increasing the frequency of hydrophobic contacts. acs.org

The resulting morphologies of these assemblies can vary. For instance, simulations have shown that aromatic amino acids can form organized structures like fibrils and nanotubes. mdpi.com In one study on a tetrapeptide with alkylated tyrosine residues, the peptides self-assembled into a nanosphere. nih.gov The specific sequence and the nature of the amino acid residues play a crucial role. For example, alternating hydrophobic and more hydrophilic residues, such as in a peptide containing both phenylalanine and tyrosine, can lead to the formation of distinct polar and apolar interfaces that guide the assembly process. acs.org

Table 1: Key Factors Influencing Oligo-Tyrosine Self-Assembly in MD Simulations

| Factor | Influence on Self-Assembly | Research Finding |

|---|---|---|

| Concentration | Higher concentrations lead to faster aggregation and can influence final morphology. acs.org | In simulations of amphiphilic peptides, increasing peptide concentration accelerated the formation of fibrillar structures. acs.org |

| Hydrophobicity | The primary driving force for the initial stages of assembly, leading to the formation of a hydrophobic core. nih.gov | Alkylated tyrosines were observed to initialize the self-assembly of a tetrapeptide by forming a hydrophobic core to reduce exposure to water. nih.gov |

| Interactions | Hydrogen bonds, π–π stacking, and electrostatic forces stabilize the final assembled structure. mdpi.com | The formation of ordered arrangements like beta-sheets is facilitated by backbone hydrogen bonding within the assembled nanostructure. nih.gov |

| Sequence | The specific arrangement of amino acids dictates the nature of the interfaces (polar vs. apolar) that form between peptides. acs.org | A peptide with alternating phenylalanine and tyrosine residues, (FY)3, was shown to self-assemble due to the formation of both polar and apolar interfaces. acs.org |

Quantum Chemical Calculations for Electronic Structure and Intermolecular Interactions

Quantum chemical (QC) calculations provide fundamental insights into the electronic structure and intermolecular interactions of oligo-tyrosine peptides, which underpin their physical and chemical behavior. Methods like Density Functional Theory (DFT) are employed to solve the Schrödinger equation for these molecules, yielding detailed information about their energetic and electronic properties. researchgate.netacs.org